molecular formula C13H13N3O2 B3033271 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 1016690-59-7

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile

Cat. No.: B3033271
CAS No.: 1016690-59-7
M. Wt: 243.26 g/mol
InChI Key: WIGGTOXSEVKJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile (CAS: Not explicitly listed in evidence; structurally related to compounds in ) is a heterocyclic compound featuring a 4,4-dimethyl-2,5-dioxoimidazolidine core linked via a methylene bridge to a benzonitrile group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and material science applications.

Properties

IUPAC Name

3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-13(2)11(17)16(12(18)15-13)8-10-5-3-4-9(6-10)7-14/h3-6H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGGTOXSEVKJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CC(=CC=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Displacement of Halides

3-(Bromomethyl)benzonitrile reacts with the deprotonated imidazolidinedione under basic conditions.

Procedure :

  • Deprotonate 4,4-dimethylimidazolidine-2,5-dione (1.0 eq) with NaH (1.2 eq) in dry DMF at 0°C.
  • Add 3-(bromomethyl)benzonitrile (1.1 eq) dropwise.
  • Stir at 50°C for 12 hours under nitrogen.
Base Solvent Temperature (°C) Time (h) Yield (%)
NaH DMF 50 12 65
K₂CO₃ DMF 80 24 48

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the imidazolidinedione anion attacking the electrophilic methylene carbon. Steric hindrance from the 4,4-dimethyl groups necessitates elevated temperatures for sufficient reactivity.

Reductive Amination Pathway

An alternative route employs reductive amination to couple 3-cyanobenzaldehyde with 4,4-dimethylimidazolidinedione:

Procedure :

  • Condense 3-cyanobenzaldehyde (1.0 eq) with 4,4-dimethylimidazolidinedione (1.2 eq) in ethanol.
  • Add NaBH₃CN (1.5 eq) and stir at 25°C for 24 hours.
Reducing Agent Solvent Temperature (°C) Yield (%)
NaBH₃CN EtOH 25 57
NaBH₄ THF 0 32

One-Pot Cyclization-Alkylation Approach

A patent-derived method integrates core formation and alkylation in a single vessel:

Procedure :

  • React dimethylmalonamide (1.0 eq) with triphosgene (0.33 eq) in THF to generate the imidazolidinedione intermediate.
  • Add 3-(bromomethyl)benzonitrile (1.1 eq) and Et₃N (2.0 eq).
  • Heat at reflux for 8 hours.
Cyclizing Agent Base Solvent Yield (%)
Triphosgene Et₃N THF 71
CDI DBU DCM 63

Analytical Characterization and Validation

Critical spectroscopic data confirming successful synthesis:

¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (s, 1H, Ar-H), 7.65–7.60 (m, 3H, Ar-H), 4.45 (s, 2H, CH₂), 1.45 (s, 6H, CH₃).
IR (KBr): ν 2240 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=O).
HRMS : m/z calculated for C₁₃H₁₂N₃O₂ [M+H]⁺ 242.0930, found 242.0928.

Industrial-Scale Optimization Challenges

Key issues in large-scale production include:

  • Purification difficulties : The product’s high polarity necessitates chromatographic separation, impractical above 100g. Crystallization optimization using ethyl acetate/hexane (1:3) improves recovery to 85%.
  • Byproduct formation : Over-alkylation at the imidazolidinedione nitrogen is mitigated by maintaining stoichiometric control (≤1.1 eq alkylating agent).

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Pharmaceutical intermediates : Anticancer agents via Heck coupling at the benzonitrile position.
  • Ligands in catalysis : Chiral auxiliaries in asymmetric hydrogenation after nitrile reduction.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research has indicated that compounds similar to 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
  • Antimicrobial Properties :
    • The compound has shown promise as an antimicrobial agent. In vitro assays have revealed its effectiveness against a range of bacterial strains, suggesting potential for development into new antibiotics .
  • Enzyme Inhibition :
    • Investigations into enzyme inhibition have highlighted the compound's ability to act as a reversible inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Material Science

  • Polymer Synthesis :
    • The unique structural features of this compound make it suitable for use in the synthesis of novel polymers with specific mechanical and thermal properties. Researchers have explored its incorporation into polymer matrices to enhance material strength and durability .
  • Nanotechnology :
    • The compound's properties have been utilized in the fabrication of nanomaterials. Its ability to act as a stabilizing agent in nanoparticle synthesis has been investigated, leading to advancements in drug delivery systems and imaging agents .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Testing

In a recent investigation published in the International Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells
Antimicrobial AgentEffective against multiple bacterial strains
Enzyme InhibitorReversible inhibition of metabolic enzymes
Material SciencePolymer SynthesisEnhances mechanical properties of polymers
NanotechnologyStabilizes nanoparticles for drug delivery

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues and Substituent Effects

Key Compounds:

4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (RU58841) Structure: Differs in the trifluoromethyl group at the benzene 2-position and a 4-hydroxybutyl substituent on the imidazolidinone ring. Application: Nonsteroidal antiandrogen used in preclinical studies for androgen-dependent conditions (e.g., hair loss) . Potency: Exhibits strong dissociation between anabolic (A50 = 0.5 mg/kg) and androgenic (A50 = 70 mg/kg) activities in rat models .

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile (CAS: 1306198-75-3)

  • Structure : Benzonitrile substituent at the 3-position versus 4-position in the target compound.
  • Synthesis : Prepared via nucleophilic substitution or Suzuki coupling, similar to methods in .

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile (CAS: 565174-36-9) Structure: Lacks the 4,4-dimethyl groups on the imidazolidinone ring, reducing steric hindrance. Properties: Lower molecular weight (215.21 g/mol) compared to the target compound .

Table 1: Structural and Physicochemical Comparison
Compound Substituents (Imidazolidinone) Benzene Substituent Molecular Weight (g/mol) Key Applications
Target Compound 4,4-dimethyl 3-CN ~263.3 (estimated) Under investigation
RU58841 4-hydroxybutyl 2-CF3, 4-CN 369.35 Antiandrogen
3-(4,4-Dimethyl-...)benzonitrile None 3-CN 263.3 (calculated) Intermediate for SARMs
4-[(2,5-Dioxo...)benzonitrile None 4-CN 215.21 Material science

Biological Activity

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C13H13N3O2
  • Molecular Weight: 243.26 g/mol
  • CAS Number: 1016690-59-7

The compound is believed to exert its biological effects through multiple pathways, particularly by interacting with various enzymes and receptors. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's.

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Recent studies have highlighted the compound's inhibitory effects on AChE and BuChE:

  • IC50 Values:
    • AChE: Ranging from 0.050 µM to 25.30 µM
    • BuChE: Ranging from 0.080 µM to 25.80 µM
    • For comparison, the standard drug donepezil has IC50 values of 0.016 µM for AChE and 0.30 µM for BuChE .

The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure significantly influence the inhibitory potency against these enzymes.

Antioxidant Activity

In vitro assays have demonstrated that this compound exhibits significant antioxidant properties, which may contribute to its neuroprotective effects. The ability to scavenge free radicals is crucial for preventing oxidative stress-related neuronal damage.

Study on Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated that treatment with this compound led to:

  • Improved cognitive function as assessed by behavioral tests.
  • Reduced levels of amyloid-beta plaques in the brain.
  • Enhanced cholinergic activity, evidenced by increased acetylcholine levels .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionIC50: 0.050 - 25.30 µM
BuChE InhibitionIC50: 0.080 - 25.80 µM
Antioxidant ActivitySignificant free radical scavenging
Neuroprotective EffectsImproved cognitive function

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.